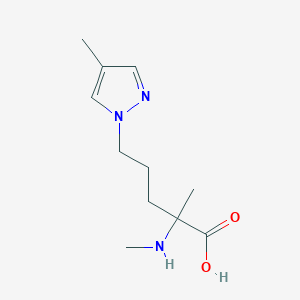
4-(Bromomethyl)-1-ethoxy-5-methylhexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Bromomethyl)-1-ethoxy-5-methylhexane is an organic compound that belongs to the class of alkyl halides It is characterized by the presence of a bromomethyl group attached to a hexane chain, which also contains an ethoxy group and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-1-ethoxy-5-methylhexane can be achieved through several methods. One common approach involves the bromination of a suitable precursor, such as 1-ethoxy-5-methylhexane, using a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator. The reaction is typically carried out in an inert solvent such as dichloromethane or carbon tetrachloride, under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, can optimize the production process. Additionally, the purification of the final product may involve techniques such as distillation or recrystallization to achieve high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(Bromomethyl)-1-ethoxy-5-methylhexane undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group can be replaced by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding substituted products.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents like ethanol or water.
Elimination: Strong bases like potassium tert-butoxide in aprotic solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed
Substitution: Formation of alcohols, amines, or thioethers.
Elimination: Formation of alkenes.
Oxidation: Formation of aldehydes or carboxylic acids.
Aplicaciones Científicas De Investigación
4-(Bromomethyl)-1-ethoxy-5-methylhexane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Material Science: Utilized in the preparation of polymers and other advanced materials.
Biological Studies: Employed in the modification of biomolecules for research purposes.
Mecanismo De Acción
The mechanism of action of 4-(Bromomethyl)-1-ethoxy-5-methylhexane in chemical reactions involves the formation of reactive intermediates, such as carbocations or radicals, depending on the reaction conditions. These intermediates then undergo further transformations to yield the final products. The molecular targets and pathways involved are primarily determined by the nature of the nucleophile or electrophile interacting with the compound.
Comparación Con Compuestos Similares
Similar Compounds
4-(Chloromethyl)-1-ethoxy-5-methylhexane: Similar structure but with a chloromethyl group instead of a bromomethyl group.
4-(Bromomethyl)-1-methoxy-5-methylhexane: Similar structure but with a methoxy group instead of an ethoxy group.
4-(Bromomethyl)-1-ethoxy-5-ethylhexane: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
4-(Bromomethyl)-1-ethoxy-5-methylhexane is unique due to the presence of both a bromomethyl group and an ethoxy group on the same hexane chain
Propiedades
Fórmula molecular |
C10H21BrO |
|---|---|
Peso molecular |
237.18 g/mol |
Nombre IUPAC |
4-(bromomethyl)-1-ethoxy-5-methylhexane |
InChI |
InChI=1S/C10H21BrO/c1-4-12-7-5-6-10(8-11)9(2)3/h9-10H,4-8H2,1-3H3 |
Clave InChI |
DTTAPPISVQTBSU-UHFFFAOYSA-N |
SMILES canónico |
CCOCCCC(CBr)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2Z)-2-cyano-N-(3-methoxyphenyl)-3-[4-(morpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B13548067.png)


![2-Bromo-1-[4-(difluoromethyl)phenyl]ethanone](/img/structure/B13548096.png)

amino}-3-oxopentanoate](/img/structure/B13548102.png)


![(3S)-3-(4-ethylphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13548136.png)

![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5,8-dioxa-2-azaspiro[3.5]nonane-6-carboxylicacid](/img/structure/B13548144.png)
